N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
This compound is a structurally complex heterocyclic molecule featuring a fused tetrahydrobenzo[b]thiophen scaffold substituted with a benzo[d]thiazole moiety at position 3 and a 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide group at position 2. Synthesis protocols for related benzodioxine derivatives involve condensation reactions between thiosemicarbazide and benzodioxine precursors under sodium acetate catalysis, as described in . However, the exact synthetic route for this specific compound remains unspecified in the provided evidence.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3S2/c27-22(18-13-28-16-9-3-4-10-17(16)29-18)26-24-21(14-7-1-5-11-19(14)30-24)23-25-15-8-2-6-12-20(15)31-23/h2-4,6,8-10,12,18H,1,5,7,11,13H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFRYYBPFRAOJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3COC4=CC=CC=C4O3)C5=NC6=CC=CC=C6S5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with abenzo[d]thiazol-2-yl moiety have been reported to exhibit anti-inflammatory properties. They are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response.
Mode of Action
Based on the anti-inflammatory properties of similar compounds, it can be inferred that this compound may inhibit the activity of cox enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation.
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, given its potential inhibition of COX enzymes. By inhibiting these enzymes, the compound may reduce the conversion of arachidonic acid to prostaglandins, thereby mitigating inflammation.
Result of Action
The molecular and cellular effects of the compound’s action would likely involve a reduction in the levels of prostaglandins, leading to a decrease in inflammation. This could potentially alleviate symptoms associated with inflammatory conditions.
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including antitumor properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines multiple heterocyclic rings, which are known to contribute to various biological activities. The presence of the benzo[d]thiazole and tetrahydrobenzo[b]thiophene moieties is particularly noteworthy as these structures are often associated with pharmacological effects.
Antitumor Activity
Recent studies have highlighted the compound's significant antitumor activity. For instance, research indicates that it effectively induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these activities range from 23.2 to 49.9 μM, demonstrating potent efficacy against tumor cells.
Table 1: Antitumor Activity of the Compound
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 23.2 | Induction of apoptosis |
| A549 | 49.9 | Cell cycle arrest at G2/M phase |
| HeLa | 30.0 | Inhibition of proliferation |
The compound has been shown to induce cell cycle arrest at the G2/M phase and S-phase, leading to increased apoptosis rates. Flow cytometry analyses revealed a significant increase in the proportion of cells in these phases compared to control groups .
The mechanisms underlying the antitumor effects include:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It interferes with the normal cell cycle progression, particularly at the G2/M checkpoint.
- Inhibition of Autophagy : Studies demonstrate that it inhibits autophagic cell death, suggesting a dual mechanism involving both apoptosis and necrosis .
Study on MCF-7 Cells
In a detailed investigation involving MCF-7 cells treated with the compound at varying concentrations over 48 hours, researchers noted a marked increase in apoptosis markers. The study utilized acridine orange staining to quantify autophagy and found that the compound significantly inhibited autophagic processes while promoting apoptosis .
Animal Model Studies
In vivo studies using tumor-bearing mice demonstrated that treatment with the compound resulted in reduced tumor sizes and improved hematological parameters. Notably, levels of hemoglobin and red blood cells were restored towards normal levels post-treatment, indicating a reduction in chemotherapy-induced myelosuppression .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional distinctions between the target compound and analogous heterocycles:
Key Comparisons
Structural Complexity and Functional Groups The target compound uniquely combines benzodioxine, benzothiazole, and tetrahydrobenzo[b]thiophen motifs, which are absent in simpler thiazolidinone derivatives (e.g., compound 4g in ). This multi-heterocyclic architecture may confer enhanced metabolic stability compared to monocyclic analogs .
Synthetic Methodology The target compound’s synthesis likely parallels benzodioxine-thiosemicarbazide condensations (), whereas thiazolidinone derivatives (e.g., 4g) are synthesized via ethanol reflux with higher yields (70% vs. unspecified for the target) .
Biological Implications Thiazolidinone derivatives () exhibit documented antimicrobial activity, attributed to their 4-chlorophenyl and benzothiazole groups. The target compound’s benzodioxine moiety may instead target lipid kinases or GPCRs due to its planar structure . The high-yield synthesis of thiadiazole-triazine hybrids (4.1, 97.4%) highlights scalability advantages, though their trichloroethyl group may limit biocompatibility compared to the target compound’s carboxamide linker .
Research Findings and Implications
- Structural Insights : X-ray diffraction studies of analogous compounds (e.g., 4.1) reveal that rigid heterocyclic cores enhance crystallinity and binding predictability. The target compound’s benzodioxine-thiophen fusion likely adopts a similar conformation, favoring hydrophobic interactions in biological systems .
- Synthetic Challenges: Lower yields in benzodioxine-based syntheses () compared to thiazolidinones () suggest optimization is needed for the target compound’s production.
- Therapeutic Potential: While thiazolidinones () and thiadiazoles () are established in antimicrobial and anticancer research, the target compound’s unique hybrid structure positions it as a candidate for neurodegenerative or inflammatory disorders, pending further in vitro validation.
Preparation Methods
Synthetic Overview and Key Intermediates
The target molecule is constructed through three primary intermediates:
- 3-(Benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine
- 2,3-Dihydrobenzo[b]dioxine-2-carboxylic acid
- Coupling of intermediates via carboxamide bond formation
Each intermediate requires distinct synthetic routes, as detailed below.
Synthesis of 3-(Benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine
Formation of the Tetrahydrobenzo[b]thiophene Core
The tetrahydrobenzo[b]thiophene scaffold is synthesized via cyclocondensation of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with aryl isothiocyanates. As demonstrated by, refluxing 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with phenylisothiocyanate in ethanol produces a thiazole intermediate. Subsequent elimination of water yields the thiazole-fused tetrahydrobenzo[b]thiophene (compound 5 in).
Synthesis of 2,3-Dihydrobenzo[b]dioxine-2-carboxylic Acid
Cyclization of Dihydroxybenzoic Acid Derivatives
The benzodioxine ring is constructed by alkylating 2,3-dihydroxybenzoic acid with 1,2-dibromoethane. As reported in, methyl 2,3-dihydroxybenzoate undergoes cyclization with 1,2-dibromoethane in the presence of potassium carbonate to yield methyl 2,3-dihydrobenzo[b]dioxine-5-carboxylate (compound 14 in).
Hydrolysis and Carboxamide Formation
The ester group is hydrolyzed to carboxylic acid using lithium hydroxide. Subsequent conversion to the carboxamide is achieved via the mixed-anhydride method, employing ethyl chloroformate and ammonia. For example, treating 2,3-dihydrobenzo[b]dioxine-5-carboxylic acid with ethyl chloroformate in tetrahydrofuran (THF) generates the acyl chloride intermediate, which reacts with ammonium hydroxide to yield the carboxamide.
Table 2: Reaction Conditions for Carboxamide Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Ester hydrolysis | LiOH, THF/H$$_2$$O, 0°C → rt, 4h | 89 | |
| Mixed-anhydride | Ethyl chloroformate, NH$$_3$$, THF, 0°C, 2h | 74 |
Coupling of Intermediates to Form the Target Compound
Amide Bond Formation
The final step involves coupling 3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine with 2,3-dihydrobenzo[b]dioxine-2-carboxylic acid using carbodiimide-based reagents. A representative procedure from employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at 0°C, followed by stirring at room temperature for 24h. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane).
Table 3: Optimization of Coupling Reactions
| Coupling Agent | Solvent | Temperature | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| EDC/HOBt | DCM | 0°C → rt | 24 | 68 | |
| DCC/DMAP | THF | rt | 12 | 72 |
Analytical and Spectral Characterization
The target compound is characterized using:
- $$ ^1H $$-NMR : Distinct signals for the benzodioxine methylene protons (δ 4.25–4.50 ppm), benzothiazole aromatic protons (δ 7.41–8.07 ppm), and carboxamide NH (δ 11.56 ppm).
- IR : Stretching vibrations at 3432 cm$$^{-1}$$ (NH), 2926 cm$$^{-1}$$ (C–H), and 1666 cm$$^{-1}$$ (C=O).
- Mass Spectrometry : Molecular ion peak at m/z 495.12 (C$${24}$$H$${21}$$N$$3$$O$$3$$S$$_2$$).
Challenges and Optimization Strategies
Regioselectivity in Benzodioxine Substitution
Nitration or amination of the benzodioxine ring often leads to undesired regioisomers. As reported in, nitration of methyl 2,3-dihydrobenzo[b]dioxine-5-carboxylate with HNO$$3$$/CF$$3$$COOH produces a 1:1 mixture of C7- and C8-nitro derivatives, requiring careful chromatographic separation.
Purification of Polar Intermediates
The carboxamide intermediate exhibits high polarity, complicating isolation. Reverse-phase chromatography (C18 column, methanol/water) is recommended for purification.
Q & A
Q. What are the key synthetic strategies for preparing this compound?
The synthesis typically involves multi-step reactions, including:
- Coupling reactions (e.g., amidation with benzoyl chlorides or isothiocyanates) to form the carboxamide moiety .
- Cyclization steps to construct the benzo[d]thiazole and tetrahydrobenzo[b]thiophen cores under acidic or thermal conditions .
- Salt formation (e.g., hydrochloride salts) to enhance stability, using HCl treatment in ethanol or dioxane . Critical parameters include solvent choice (DMF, DMSO), temperature control (80–200°C), and stoichiometric ratios of reagents .
Q. Which analytical techniques are essential for characterizing this compound?
Standard protocols include:
- NMR spectroscopy (1H, 13C) to confirm structural integrity and regiochemistry .
- IR spectroscopy to identify functional groups (e.g., amide C=O stretches at ~1650 cm⁻¹) .
- Mass spectrometry (MS) for molecular weight validation, using FAB or ESI methods .
- HPLC for purity assessment (>95% recommended for biological assays) .
Q. How do the functional groups influence its reactivity?
Key groups and their roles:
- Benzo[d]thiazole : Enhances π-π stacking with biological targets; susceptible to electrophilic substitution at the 2-position .
- Tetrahydrobenzo[b]thiophen : Provides conformational rigidity, impacting binding affinity .
- Carboxamide : Participates in hydrogen bonding with enzymes/receptors; sensitive to hydrolysis under strong acidic/basic conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Methodological approaches:
- DoE (Design of Experiments) : Systematically vary temperature, solvent polarity, and catalyst loading (e.g., using sulfuric acid for cyclization) .
- In-situ monitoring : Employ TLC or FTIR to track intermediate formation and adjust reaction times .
- Purification : Use flash chromatography (ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate high-purity products .
Q. How to resolve contradictions in biological activity data across studies?
Strategies include:
- Assay standardization : Replicate experiments under consistent conditions (e.g., cell lines, IC50 protocols) to minimize variability .
- Meta-analysis : Compare structural analogs (e.g., dimethoxybenzamide vs. methylthiophen derivatives) to identify activity trends .
- Control experiments : Test for off-target effects using kinase profiling panels or gene knockout models .
Q. How can computational modeling aid in target identification?
- Molecular docking : Screen against targets like GSK-3β or antimicrobial enzymes using AutoDock Vina, prioritizing binding poses with ΔG < -8 kcal/mol .
- MD simulations : Assess stability of ligand-target complexes (50–100 ns trajectories) to validate docking results .
- QSAR models : Corrogate electronic parameters (e.g., logP, HOMO/LUMO) with bioactivity data to guide lead optimization .
Q. What in vitro/in vivo models are appropriate for pharmacokinetic studies?
- In vitro : Use Caco-2 cells for permeability assays and liver microsomes (human/rat) for metabolic stability tests .
- In vivo : Employ Sprague-Dawley rats for bioavailability studies, with LC-MS/MS plasma analysis to calculate AUC and t½ .
- Toxicity : Screen in zebrafish embryos (LC50) or conduct Ames tests for mutagenicity .
Q. How to design structure-activity relationship (SAR) studies?
- Scaffold diversification : Synthesize analogs with substitutions on the benzo[d]thiazole (e.g., -Cl, -OCH3) or dihydrodioxine rings .
- Bioisosteric replacement : Replace the carboxamide with sulfonamide or urea groups to modulate solubility .
- Activity cliffs : Compare IC50 shifts (>10-fold) to map critical pharmacophores .
Notes
- Avoid abbreviations; use full chemical names for clarity.
- For conflicting data, prioritize peer-reviewed studies over preprint repositories.
- Computational tools should be validated with experimental assays to ensure reliability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
